Thiocyclam
Overview
Description
Thiocyclam is an organosulfur heterocyclic compound that belongs to the nereistoxin analogues class. It is primarily used as an insecticide due to its ability to act as a nicotinic acetylcholine receptor agonist. This compound is particularly effective against a wide range of pests, including coleoptera and lepidoptera .
Mechanism of Action
Target of Action
Thiocyclam primarily targets the Nicotinic Acetylcholine Receptor (nAChR) . The nAChR is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound acts as a nAChR channel blocker . It binds to the nAChR, blocking the ion channel and preventing the flow of ions through the membrane . This disrupts the normal functioning of the nervous system, leading to paralysis in insects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the acetylcholine neurotransmission pathway . By blocking the nAChR, this compound disrupts the normal flow of ions, which is essential for the transmission of signals in the nervous system. This disruption affects the downstream effects of the pathway, leading to paralysis in insects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nervous system function. By blocking the nAChR, this compound prevents the normal flow of ions across the membrane, disrupting signal transmission in the nervous system . This leads to paralysis in insects, making this compound an effective insecticide .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the formulation of this compound can significantly affect its stability. It has been found that this compound becomes more stable in its nano-form, while losing some of its stability in other forms . Furthermore, the specific environment in which this compound is used, such as the type of crop or the presence of other substances, can also influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Thiocyclam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nicotinic acetylcholine receptor (nAChR), blocking its function . This interaction disrupts the normal transmission of nerve impulses in pests, leading to paralysis and death. Additionally, this compound has been shown to induce oxidative stress and genomic DNA damage in testicular tissues of rats, highlighting its potential to interact with cellular components and cause oxidative damage .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In testicular tissues of rats, this compound administration significantly reduces sperm count, sperm motility, and testosterone levels while increasing sperm abnormalities . It also induces oxidative stress, evidenced by increased malondialdehyde levels and reduced glutathione content. Furthermore, this compound causes DNA damage in testicular cells, as shown by comet assay results . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the nicotinic acetylcholine receptor (nAChR), leading to the inhibition of this receptor’s function . This inhibition disrupts the normal transmission of nerve impulses, causing paralysis and death in pests. Additionally, this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) and reducing antioxidant levels in cells . This oxidative stress can lead to DNA damage, protein oxidation, and lipid peroxidation, further contributing to the compound’s toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, with half-life times of 0.38 days for traditional this compound and 0.57 days for its nano-form in tomatoes . Long-term exposure to this compound in rats has shown persistent oxidative stress and DNA damage in testicular tissues . These findings suggest that this compound’s effects can be sustained over time, leading to prolonged cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, a dose of 15.98 mg/kg body weight of this compound induces significant reproductive toxicity, oxidative stress, and DNA damage . Higher doses may exacerbate these effects, leading to more severe cellular damage and toxicity. Conversely, lower doses may result in milder effects, but the potential for long-term damage remains.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) and reducing antioxidant levels in cells . This oxidative stress can affect metabolic flux and metabolite levels, leading to disruptions in cellular metabolism and function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In testicular tissues, this compound accumulates and induces oxidative stress and DNA damage . The compound’s distribution within cells can influence its localization and accumulation, affecting its overall activity and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. In testicular tissues, this compound localizes to the seminiferous tubules, causing degenerative changes and disorganization of spermatogenesis . This localization is essential for understanding the compound’s effects on cellular function and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyclam involves several steps. One method includes mixing a this compound aqueous solution in a medium solvent, cooling it below 0°C, and slowly adding a sodium sulfide aqueous solution. The mixture is then dropwise added for 0.5-5 hours at temperatures ranging from -15°C to 5°C. After preserving heat for 0.5-5 hours, a cyclization reaction is implemented. The resulting product is filtered, washed, and dried to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained with a content of more than 95% and a yield exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
Thiocyclam undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application as an insecticide.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium sulfide for cyclization and oxalic acid for purification. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability and efficacy of the compound .
Major Products Formed
Scientific Research Applications
Thiocyclam has a broad range of scientific research applications:
Chemistry: Used as a model compound for studying organosulfur chemistry and heterocyclic compounds.
Biology: Investigated for its effects on nicotinic acetylcholine receptors in various organisms.
Medicine: Explored for potential therapeutic applications due to its receptor agonist properties.
Industry: Widely used in agriculture as an insecticide to control pests in crops such as rice and vegetables
Comparison with Similar Compounds
Thiocyclam is compared with other nereistoxin analogues such as thiosultap sodium, cartap, and bensultap. These compounds share a similar mode of action but differ in their chemical structures and specific applications. This compound is unique due to its high efficacy and broad-spectrum activity against various pests .
List of Similar Compounds
- Thiosultap sodium
- Cartap
- Bensultap
Properties
IUPAC Name |
N,N-dimethyltrithian-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS3/c1-6(2)5-3-7-9-8-4-5/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLJEWNNDHELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31895-22-4 (oxalate[1:1]salt) | |
Record name | Thiocyclam [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9047209 | |
Record name | N,N-Dimethyl-1,2,3-trithian-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31895-21-3 | |
Record name | Thiocyclam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31895-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyclam [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-1,2,3-trithian-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Trithian-5-amine, N,N-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCYCLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ0903F7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thiocyclam exert its insecticidal effect?
A1: this compound exhibits its insecticidal activity by acting as a potent agonist at the insect nicotinic acetylcholine receptor (nAChR), located in the postsynaptic membrane. [] This interaction disrupts normal nerve impulse transmission, leading to paralysis and ultimately death of the insect.
Q2: Are there any studies investigating the effects of this compound at the neuronal level?
A2: Yes, research on cockroaches (Periplaneta fuliginosa) demonstrates that this compound effectively suppresses excitatory postsynaptic potentials (EPSPs) at concentrations above 1×10−5M when applied to the presynaptic nerve. []
Q3: Does this compound affect neuronal activity beyond EPSP suppression?
A3: Interestingly, studies show that this compound can induce bursts of spontaneous EPSPs, with the amplitude and frequency gradually increasing, leading to spike formation and eventual discharge suppression. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers don't explicitly state this compound's molecular formula and weight, they can be found in publicly available chemical databases. The molecular formula is C8H15NS2, and its molecular weight is 189.35 g/mol.
Q5: Has this compound been formulated into nanoparticles for improved delivery?
A5: Yes, research has demonstrated that this compound can be successfully incorporated into nanoparticles using a star polymer (SPc) as a carrier. [] This nanoformulation significantly reduces particle size, from 543.54 nm to 52.74 nm for pure this compound and from 3,814.16 nm to 1,185.89 nm for commercial preparations. []
Q6: What pests are effectively controlled by this compound?
A6: this compound exhibits a broad spectrum of activity against various pests, including:
- Tomato Leafminer (Tuta absoluta): Multiple studies highlight its efficacy in controlling different life stages of this devastating tomato pest. [, , ]
- Rice Striped Stem Borer (Chilo suppressalis): Field trials confirm its potential as a valuable tool in integrated pest management programs against this rice pest. []
- Green Peach Aphids: Nanoformulations of this compound demonstrate improved bioactivity against this common pest, enhancing its potential as a sustainable pesticide. []
- Whitefly (Bemisia tabaci): Studies show varying levels of control against this pest, emphasizing the importance of integrated pest management strategies. [, , ]
Q7: Is this compound effective against different life stages of insect pests?
A7: Research indicates that this compound's efficacy varies across different insect life stages. For instance, in tomato leafminer, the compound exhibits considerable lethal and sublethal effects on eggs, but its impact on larvae can differ depending on their developmental stage. []
Q8: Are there any alternative insecticides to this compound for pest control?
A8: Yes, several alternative insecticides are available, including:
- Spinosad: This bio-insecticide is effective against various pests, including tomato leafminer. [, ]
- Bacillus thuringiensis: This bio-insecticide is a common alternative for controlling tomato leafminer and other pests. []
- Azadirachtin: Extracted from neem trees, azadirachtin offers another bio-insecticide option for managing tomato leafminer and other pests. [, ]
Q9: What is the environmental impact of this compound use?
A9: Research on the impact of this compound on non-target organisms like oil palm pollinating insects reveals a concerning trend. Terrestrial spraying of this compound significantly reduces populations of important pollinator species, potentially harming ecosystem balance and crop productivity. []
Q10: What analytical methods are used to detect and quantify this compound residues?
A10: Several methods are employed to analyze this compound residues, including:
- Gas Chromatography (GC): This technique, often coupled with detectors like Flame Photometric Detector (FPD), is frequently used to determine this compound residues in various matrices, including tobacco leaves and soil. []
- Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method enables simultaneous detection and quantification of this compound alongside other pesticides in complex matrices like vegetables and fruits. []
Q11: Has resistance to this compound been observed in insect populations?
A11: Yes, studies have documented the emergence of this compound resistance in diamondback moths (Plutella xylostella) after prolonged field exposure. This highlights the importance of responsible insecticide use and resistance management strategies. [, ]
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